Meleagrine
Description
Historical Context of Meleagrine Discovery and Early Characterization
This compound was initially isolated from the fungus Penicillium oxalicum. nih.govchemicalbook.com Subsequent research has revealed its presence in various other Penicillium species, including Penicillium chrysogenum, Penicillium meleagrinum, Penicillium crustosum, and Penicillium citrinum. nih.govwikipedia.orgnih.govresearchgate.netresearchgate.netuni-duesseldorf.deresearchgate.netresearchgate.net Early characterization efforts indicated that this compound exhibited inhibitory activity on fatty acid synthesis in bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. wikipedia.org The biosynthesis of this compound is understood to involve the cyclization of the amino acids histidine and tryptophan, followed by the addition of an isoprene (B109036) unit and subsequent ring rearrangement steps. wikipedia.org It is recognized as a novel alkaloid that arises from a branched biosynthetic pathway involving roquefortine. chemicalbook.com
This compound as a Prenylated Indole (B1671886) Alkaloid Research Focus
This compound is specifically categorized as a prenylated indole alkaloid. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.compreprints.orgresearchgate.net Prenylated indole alkaloids are a class of natural products characterized by the presence of both an aromatic indole moiety and an isoprenoid (prenyl) unit. researchgate.net These compounds are frequently encountered in fungi, particularly within the genera Aspergillus and Penicillium. researchgate.net this compound's structure is distinguished by a triazaspirocyclic skeleton, and it is considered a derivative of diketopiperazine (DKP) alkaloids. researchgate.netresearchgate.netmdpi.compreprints.orgresearchgate.net The incorporation of an isoprene unit during its biosynthesis is a defining feature of its prenylated nature. wikipedia.orgresearchgate.net Structurally, this compound is functionally related to glandicoline B. nih.gov Key intermediates in the biosynthetic pathway leading to this compound include roquefortine C, glandicoline A, and glandicoline B. researchgate.netnih.govmdpi.com
Classification of this compound within Fungal Secondary Metabolites
This compound is firmly established as a fungal secondary metabolite. researchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.comdtu.dk Secondary metabolites are chemical compounds produced by organisms that are not directly involved in the primary metabolic pathways essential for their growth and development, yet they often exhibit significant biological activities. dtu.dk The production of this compound by various Penicillium species, including P. oxalicum, P. chrysogenum, P. meleagrinum, P. crustosum, and P. citrinum, highlights the metabolic diversity within this fungal genus. nih.govchemicalbook.comnih.govwikipedia.orgnih.govresearchgate.netresearchgate.netuni-duesseldorf.deresearchgate.netresearchgate.netwikidata.org Penicillium species are well-known for their capacity to produce a wide array of chemically diverse natural metabolites. nih.govresearchgate.netmdpi.com this compound's association with the roquefortine branched biosynthetic pathway further solidifies its classification as a secondary metabolite. chemicalbook.comresearchgate.net Furthermore, this compound is recognized as a common taxonomic marker used in the identification of fungal contamination in foodstuffs. chemicalbook.com
Structure
3D Structure
Properties
Molecular Formula |
C23H23N5O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |
InChI |
InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ |
InChI Key |
JTJJJLSLKZFEPJ-LICLKQGHSA-N |
SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |
Isomeric SMILES |
CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O |
Canonical SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |
Synonyms |
meleagrin |
Origin of Product |
United States |
Natural Occurrence and Producing Organisms
Environmental Niches of Meleagrine-Producing Fungi
Endophytic Associations with Plants
Annona squamosa L. Endophytes
Endophytic fungi associated with the plant Annona squamosa L. (commonly known as custard apple or sugar apple) have been identified as producers of this compound. scialert.netsaudijournals.comnpatlas.orgbiotech-asia.org Annona squamosa L. is a significant shrub tree prevalent in tropical regions, known for its medicinal properties. biotech-asia.org Research findings indicate that Penicillium species residing as endophytes within Annona squamosa L. are responsible for the production of this compound, often alongside other alkaloids such as chrysogine. scialert.netsaudijournals.comnpatlas.orgmaxapress.com This highlights the plant's endosphere as a source of this indole (B1671886) alkaloid.
| Host Plant | Endophytic Fungi (Genus) | Compound(s) Produced (including this compound) | Reference |
|---|---|---|---|
| Annona squamosa L. | Penicillium sp. | This compound, Chrysogine | scialert.netsaudijournals.comnpatlas.org |
Cistanche deserticola Y. C. Ma Endophytes
While Penicillium chrysogenum has been isolated as an endophytic fungus from Cistanche deserticola Y. C. Ma, a plant recognized for its traditional medicinal uses, direct evidence explicitly stating the isolation of this compound from P. chrysogenum as an endophyte of C. deserticola is not consistently reported in the provided literature. saudijournals.comelsevier.comresearchgate.net However, Penicillium chrysogenum is a known producer of this compound from other sources, such as sponge-derived strains and olive tree endophytes. mdpi.comelsevier.comresearchgate.net Studies on Penicillium chrysogenum from Cistanche deserticola Y. C. Ma have reported the production of other alkaloids, such as chrysogenamide A, which exhibits neuroprotective effects. saudijournals.comelsevier.comresearchgate.netresearchgate.net
| Host Plant | Endophytic Fungi (Species) | Compound(s) Directly Reported from this Association | Reference |
|---|---|---|---|
| Cistanche deserticola Y. C. Ma | Penicillium chrysogenum | Chrysogenamide A | saudijournals.comelsevier.comresearchgate.net |
Association with Marine Organisms (e.g., Sponges)
This compound has been isolated from fungi associated with marine organisms, particularly sponges. mdpi.comelsevier.com Marine sponges (phylum Porifera) are ancient sessile invertebrates that host complex microbial communities, including diverse fungal species. mdpi.comwikipedia.orgthemarinediaries.comvliz.befao.org A Penicillium chrysogenum strain derived from a sponge has been reported to produce this compound and roquefortine C. mdpi.comelsevier.com Furthermore, this compound has been identified as a bioactive substance from the marine fungus Penicillium sp. OUCMDZ-1435. mdpi.com This indicates that marine fungi, often in symbiotic relationships with invertebrates like sponges, serve as a significant source of this alkaloid. mdpi.com
| Source Type | Specific Organism/Strain | Compound(s) Produced (including this compound) | Reference |
|---|---|---|---|
| Marine Fungus | Penicillium chrysogenum (sponge-derived strain) | This compound, Roquefortine C | mdpi.comelsevier.com |
| Marine Fungus | Penicillium sp. OUCMDZ-1435 | This compound | mdpi.com |
| Marine Invertebrate | Sponges (as hosts for this compound-producing fungi) | This compound (via associated fungi) | mdpi.com |
Terrestrial and Other Habitats
Beyond specific host associations, this compound is broadly recognized as a metabolite of various Penicillium fungi found in diverse terrestrial and other environments. nih.govwikipedia.orgnih.govresearchgate.netstudiesinmycology.org Key producing species include Penicillium meleagrinum, Penicillium chrysogenum, and Penicillium oxalicum. nih.govwikipedia.orgnih.gov Penicillium chrysogenum, a widely distributed filamentous fungus, is commonly found in soil, on foods, and in indoor environments. elsevier.comresearchgate.net this compound has also been reported from Penicillium species isolated from deep ocean sediments wikipedia.org and has been linked to terrestrial habitats in regions such as the Windmill Islands, East Antarctica. core.ac.uk The olive tree endophytic fungus Penicillium chrysogenum is another terrestrial source of this compound. researchgate.net
| Habitat/Source Type | Producing Fungi (Species) | Reference |
|---|---|---|
| Terrestrial Fungus | Penicillium meleagrinum | wikipedia.orgnih.gov |
| Terrestrial Fungus | Penicillium chrysogenum | wikipedia.orgnih.govelsevier.comresearchgate.net |
| Terrestrial Fungus | Penicillium oxalicum | nih.govebi.ac.uk |
| Deep Ocean Sediment | Penicillium sp. | wikipedia.org |
| Terrestrial (Antarctica) | Penicillium sp. | core.ac.uk |
| Olive Tree Endophyte | Penicillium chrysogenum | researchgate.net |
Biosynthetic Pathways and Genetic Basis
Overview of the Roquefortine/Meleagrine Biosynthetic Pathway
Identification of Pathway Intermediates
Glandicoline B
Glandicoline B is a crucial intermediate in the biosynthetic pathway leading to meleagrine. nih.govplos.orgresearchgate.net It is structurally similar to this compound and is converted to this compound through the action of a methyltransferase. nih.gov Specifically, roquefortine C is transformed into glandicoline B, with glandicoline A serving as an intermediate, a process involving two monooxygenases, RoqM and RoqO. nih.govplos.org The final step in this compound production involves the methylation of glandicoline B by the enzyme RoqN. nih.govplos.orgresearchgate.net
Table 1: Key Intermediates in this compound Biosynthesis
| Compound Name | Role in Pathway |
| Histidyltryptophanyldiketopiperazine (HTD) | Initial diketopiperazine precursor. nih.govplos.org |
| Dehydrohistidyltryptophanyldiketopiperazine (DHTD) | Oxidized derivative of HTD. nih.govplos.org |
| Roquefortine D | Product of HTD prenylation. nih.govplos.org |
| Roquefortine C | Key intermediate, precursor to glandicolines. nih.govplos.org |
| Glandicoline A | Intermediate between Roquefortine C and Glandicoline B. nih.govplos.org |
| Glandicoline B | Direct precursor to this compound. nih.govplos.orgresearchgate.net |
Branched Nature of the Biosynthetic Pathway
The biosynthetic pathway of this compound and roquefortine in Penicillium chrysogenum is characterized by its branched nature. nih.govplos.org This branching occurs early in the pathway, where the dimethylallyltryptophan synthetase RoqD prenylates both histidyltryptophanyldiketopiperazine (HTD) and dehydrohistidyltryptophanyldiketopiperazine (DHTD). nih.govplos.org This dual activity of RoqD directly yields roquefortine D from HTD and roquefortine C from DHTD, creating a divergence from what might otherwise be a linear pathway. nih.govplos.org Furthermore, the cytochrome P450 oxidoreductase RoqR also contributes to this branching by converting HTD to DHTD and roquefortine D to roquefortine C. nih.gov This intricate enzymatic network ensures the production of a diverse array of related secondary metabolites from common precursors. nih.gov
Enzymology of this compound Biosynthesis
The biosynthesis of this compound involves a coordinated action of several enzymes, each catalyzing specific steps within the pathway. These enzymes are encoded by a gene cluster in Penicillium chrysogenum. nih.govresearchgate.netresearchgate.net
Nonribosomal Peptide Synthetase (NRPS) Activity (e.g., RoqA)
The initiation of the this compound biosynthetic pathway is catalyzed by a nonribosomal peptide synthetase (NRPS) named RoqA. nih.govwikipedia.org RoqA is a di-modulated NRPS containing two adenylation domains, which are responsible for the condensation of L-tryptophan and L-histidine. nih.govplos.org This condensation reaction leads to the formation of histidyltryptophanyldiketopiperazine (HTD), a foundational diketopiperazine intermediate for the entire pathway. nih.govplos.org Deletion of the roqA gene results in the complete absence of roquefortine-related metabolites, including this compound, confirming its essential role as the core enzyme initiating the biosynthesis. nih.gov
Cytochrome P450 Oxidoreductase Functions (e.g., RoqR)
RoqR, a cytochrome P450 oxidoreductase, plays a crucial role in the this compound biosynthetic pathway by catalyzing multiple oxidation reactions. nih.govresearchgate.net This enzyme is involved in the conversion of histidyltryptophanyldiketopiperazine (HTD) to dehydrohistidyltryptophanyldiketopiperazine (DHTD). nih.govplos.org Additionally, RoqR also converts roquefortine D to roquefortine C. nih.gov The involvement of RoqR in these steps highlights its contribution to the branched nature of the pathway and the generation of diverse intermediates. nih.gov
Dimethylallyltryptophan Synthetase Activity (e.g., RoqD)
The enzyme RoqD is a dimethylallyltryptophan synthetase that catalyzes the reversed prenylation of key intermediates in the pathway. nih.govresearchgate.net Specifically, RoqD is responsible for prenylating histidyltryptophanyldiketopiperazine (HTD) to form roquefortine D. nih.govplos.org It also prenylates dehydrohistidyltryptophanyldiketopiperazine (DHTD) to yield roquefortine C. nih.govplos.org These reactions involve the addition of a dimethylallyl group to the C3 position of the indole (B1671886) moiety of the diketopiperazine. nih.gov Furthermore, RoqD also catalyzes a ring closure between C2 and N14 of the diketopiperazine moiety. nih.gov The deletion of the roqD gene leads to the accumulation of HTD, indicating its critical role in the downstream prenylation and cyclization steps. nih.gov
Monooxygenase Involvement (e.g., RoqM, RoqO)
Two monooxygenases, RoqM and RoqO, are involved in the later stages of this compound biosynthesis, specifically in the conversion of roquefortine C to glandicoline B. nih.govplos.org RoqM, identified as a MAK 1-monooxygenase-like protein, is involved in the conversion of an intermediate (referred to as compound 4 in some studies) to glandicoline A (compound 5). nih.gov RoqO, a P450 monooxygenase, then oxidizes glandicoline A to glandicoline B. nih.gov Earlier studies had sometimes mixed up the specific reactions catalyzed by RoqM and RoqO, but recent research has clarified their distinct roles in the sequential oxidation steps leading to glandicoline B. nih.gov
Table 2: Enzymes and Their Functions in this compound Biosynthesis
| Enzyme | Gene | Enzyme Class/Function | Substrates | Products |
| RoqA | roqA | Nonribosomal Peptide Synthetase (NRPS) | L-Tryptophan, L-Histidine | Histidyltryptophanyldiketopiperazine (HTD) nih.govplos.org |
| RoqR | roqR | Cytochrome P450 Oxidoreductase | HTD, Roquefortine D | Dehydrohistidyltryptophanyldiketopiperazine (DHTD), Roquefortine C nih.govplos.org |
| RoqD | roqD | Dimethylallyltryptophan Synthetase (prenyltransferase) | HTD, DHTD | Roquefortine D, Roquefortine C nih.govplos.org |
| RoqM | roqM | Monooxygenase (MAK 1-monooxygenase-like) | Roquefortine C (via intermediate) | Glandicoline A nih.govplos.org |
| RoqO | roqO | P450 Monooxygenase | Glandicoline A | Glandicoline B nih.govplos.org |
| RoqN | roqN | Methyltransferase | Glandicoline B | This compound nih.govplos.orgresearchgate.net |
Compound Names and PubChem CIDs
Relationship to Co-produced Metabolites
This compound's biosynthesis is intricately linked to the production of several other structurally related indole alkaloids, forming a branched pathway rather than a linear one nih.govplos.org. Key intermediates and co-produced metabolites include roquefortine analogs, neoxaline (B1678187), and oxaline (B8127276) researchgate.netnih.gov.
Roquefortine C is a crucial intermediate and precursor in the this compound biosynthetic pathway researchgate.net. The pathway begins with the formation of diketopiperazines, specifically histidyltryptophanyldiketopiperazine (HTD) and dehydrohistidyltryptophanyldiketopiperazine (DHTD), which are precursors to roquefortine C nih.govsecondarymetabolites.orgplos.org. Roquefortine C is a prenylated indole derivative containing tryptophan and histidine moieties asm.org.
Further enzymatic steps convert roquefortine C into glandicoline A and then glandicoline B, involving two monooxygenases, RoqM and RoqO nih.govplos.org. Eventually, this compound is produced from glandicoline B through the action of a methyltransferase, RoqN (also referred to as gmt) nih.govplos.orgresearchgate.net. This branched nature highlights the versatility of the enzymatic machinery involved.
Table 1: Key Metabolites in the Roquefortine-Meleagrine Biosynthetic Pathway
| Metabolite | Role in Pathway | Producing Organisms (Examples) |
| Histidyltryptophanyldiketopiperazine (HTD) | Initial diketopiperazine precursor | Penicillium chrysogenum nih.govplos.org |
| Dehydrohistidyltryptophanyldiketopiperazine (DHTD) | Precursor to Roquefortine C | Penicillium chrysogenum nih.govplos.org |
| Roquefortine D | Intermediate | Penicillium chrysogenum nih.govplos.org |
| Roquefortine C | Key intermediate, precursor to glandicolines | Penicillium species plos.orgstudiesinmycology.org |
| Glandicoline A | Intermediate between Roquefortine C and Glandicoline B | Penicillium chrysogenum nih.govplos.org |
| Glandicoline B | Precursor to this compound | Penicillium chrysogenum nih.govplos.orgresearchgate.net |
| This compound | End product of a branch | Penicillium species researchgate.netwikipedia.org |
The genes responsible for the roquefortine/meleagrine pathway are clustered in the genome of Penicillium chrysogenum. This cluster includes genes such as Pc21g15480 (encoding a nonribosomal cyclodipeptide synthetase, rds), Pc21g15430 (encoding a prenyltransferase, rpt), Pc21g15460, Pc21g15470, Pc21g15450, and Pc21g15440 (encoding the methyltransferase, gmt) researchgate.netresearchgate.netnih.govresearchgate.net. Studies involving gene silencing and deletion have helped assign specific genes to various biosynthetic steps nih.govresearchgate.net. For instance, silencing Pc21g15440 (gmt) leads to an accumulation of glandicoline B, confirming its role in the conversion to this compound researchgate.net.
Table 2: Genes and Enzymes in the Roquefortine-Meleagrine Biosynthetic Pathway
| Gene Name (P. chrysogenum) | Enzyme Function (Proposed) | Role in Pathway |
| Pc21g15480 (rds) | Nonribosomal cyclodipeptide synthetase | Biosynthesis of Roquefortine C and this compound researchgate.net |
| Pc21g15430 (rpt) | Prenyltransferase | Involved in prenylation steps researchgate.net |
| Pc21g15460 | Involved in Roquefortine C/Meleagrine synthesis | Affects Roquefortine C and this compound levels researchgate.net |
| Pc21g15470 | Involved in Roquefortine C/Meleagrine synthesis | Affects Roquefortine C and this compound levels researchgate.net |
| Pc21g15450 | Involved in Roquefortine C/Meleagrine synthesis | Part of the gene cluster researchgate.net |
| Pc21g15440 (gmt) | Methyltransferase (this compound Methyl Transferase, MMT) | Catalyzes conversion of Glandicoline B to this compound researchgate.netnih.govresearchgate.net |
| RoqM | Monooxygenase | Converts Roquefortine C to Glandicoline A/B nih.govplos.org |
| RoqO | Monooxygenase | Converts Roquefortine C to Glandicoline A/B nih.govplos.org |
This compound has been proposed as a precursor for neoxaline, a compound with antimicrobial activity nih.govplos.org. The biosynthesis of neoxaline also branches off from the roquefortine-meleagrine pathway researchgate.netresearchgate.net. While this compound is produced from glandicoline B, neoxaline represents another end product of a distinct branch within this complex pathway researchgate.net.
Oxaline is a C9-OMe biosynthetic derivative of this compound nih.gov. The putative conversion of this compound into oxaline is indicated to be catalyzed by a second methyltransferase (MMT) researchgate.netscielo.br. This suggests a further modification step of the this compound scaffold to yield oxaline, demonstrating the diversification of compounds derived from the core this compound structure researchgate.netnih.gov.
Compound Names and PubChem CIDs
Chemical Synthesis and Derivatization
Total Synthesis Strategies for Meleagrine
While the biosynthesis of this compound in Penicillium species has been elucidated, involving the cyclization of amino acids such as histidine and tryptophan, followed by isoprene (B109036) unit addition and subsequent ring rearrangements, detailed chemical total synthesis strategies for this compound are not extensively documented in the provided literature. wikipedia.org The inherent complexity of its triazaspirocyclic skeleton and multiple chiral centers necessitates sophisticated synthetic approaches.
Specific asymmetric synthesis approaches directly targeting this compound are not detailed in the available information. However, related compounds, such as (−)-aurantiamine, which shares a similar 2,5-diketopiperazine core featuring a dehydrohistidine residue, have had their total asymmetric synthesis described. This suggests that similar advanced stereoselective methodologies could be applicable for the total synthesis of this compound, though the specific sequences for this compound itself are not provided.
Information regarding convergent synthesis methodologies specifically applied to this compound is not available in the provided sources.
The biosynthesis of this compound highlights the importance of its precursor amino acids, tryptophan and histidine, and the subsequent formation of the complex polycyclic system. wikipedia.org this compound possesses defined stereochemistry, for instance, reported as (1S,9R,14E) or (1R,9S,14E) depending on the specific PubChem entry, indicating the presence of multiple chiral centers and a defined double bond geometry. nih.govnih.gov Achieving precise stereochemical control would be paramount in any synthetic endeavor to construct the this compound scaffold, particularly concerning the spirocyclic junction and the configuration of the various substituents. While general principles of atom economy and chemoselectivity are crucial in the synthesis of complex natural products, specific key reaction sequences for the total chemical synthesis of this compound are not detailed in the provided information.
Semi-Synthesis and Chemical Modification of this compound
Chemical modifications of this compound have been explored to generate various derivatives, often with altered or enhanced biological activities. These semi-synthetic approaches leverage the natural product as a starting material, focusing on functional group transformations.
This compound possesses several functional groups, including hydroxyl and amine moieties, which serve as sites for chemical derivatization. For instance, demethoxylation of this compound (referred to as compound 1) has led to the production of glandicolin A and bromo-glandicolin A. Methylation reactions have also been successfully employed, yielding derivatives such as Oxaline (B8127276), N14-methylmeleagrin, and O,N14-dimethylmeleagrin. These modifications demonstrate the potential for tailoring the properties of this compound through targeted chemical transformations.
The chemical modification of this compound has led to the synthesis and isolation of various analogs, some of which exhibit notable changes in their biological profiles. Research findings indicate that modifications at specific positions can significantly impact activity. For example, compounds modified at the 9-hydroxyl (9-OH) and 14-amine (14-NH) groups have shown increased inhibitory activity against Staphylococcus aureus and Escherichia coli FabI. Conversely, certain modifications, such as bromination in the benzene (B151609) ring (compound 7), can lead to a complete loss of antibacterial activity.
Several imidazole-substituted biosynthetic derivatives of this compound, including Meleagrin (B1676177) B, C, D, and E, have been isolated from deep-sea Penicillium fungi and evaluated for their cytotoxic effects against various human cancer cell lines. The observed cytotoxic activities vary among these analogs, as summarized in Table 1.
Table 1: Cytotoxic Activity of this compound Analogs Against Human Cancer Cell Lines
| Compound | HL-60 (IC₅₀, µM) | MOLT-4 (IC₅₀, µM) | A-549 (IC₅₀, µM) | BEL-7402 (IC₅₀, µM) |
| This compound B | 1.8 | 6.7 | 2.2 | 2.7 |
| This compound C | >50 | N/A | N/A | N/A |
| This compound D | >100 | N/A | Significantly weaker | N/A |
| This compound E | >100 | N/A | Significantly weaker | N/A |
Note: N/A indicates data not provided for that specific cell line in the source.
These findings underscore the importance of specific structural features for the biological activity of this compound and its analogs, providing insights for future rational design of derivatives.
Synthesis of this compound Analogs
Meleagrin D and E Synthesis
The biosynthesis of this compound derivatives, such as meleagrin D and meleagrin E, has been a focus of research, particularly concerning their origins from meleagrin A (often referred to as this compound itself). Researchers have postulated that the diterpene side chains characteristic of meleagrin D and meleagrin E originate from six acetate (B1210297) units via the acetate-mevalonate pathway. chem960.com
A key synthetic approach to meleagrin D and E involves intermolecular Michael addition reactions. Specifically, meleagrin D has been synthesized through the Michael addition of 6-hydroxy-2,6-dimethyl-hept-2-en-4-one (Compound I) to meleagrin A. Similarly, meleagrin E is obtained through the Michael addition of 2,6-dimethylhepta-2,5-dien-4-one (Compound II) to meleagrin A. These reactions highlight specific chemical transformations involved in expanding the structural complexity of the this compound scaffold. chem960.com
Other Designed Analogs
Beyond meleagrin D and E, various other this compound analogs have been obtained through targeted chemical modifications of this compound A. These derivatizations often involve the functional groups present on the this compound core, such as hydroxyl and amine groups.
Examples of such chemically prepared derivatives include:
Glandicolin A : This analog can be produced through the demethoxylation of this compound.
Bromo-glandicolin A : This derivative is also a product of demethoxylation of this compound, with the incorporation of a bromine atom.
N14-methylmeleagrin and O,N14-dimethylmeleagrin : These compounds are formed through the methylation of this compound, targeting specific nitrogen and oxygen atoms within the structure.
O,N14-dimethylglandicolin : This derivative results from the methylation of glandicolin A.
Further structural diversity among this compound analogs has been observed in naturally occurring compounds, which can also serve as inspiration for designed analogs. For instance, meleagrin F possesses a unique skeleton featuring an aniline (B41778) moiety, which is connected to this compound via a C–C bond at positions C8–C26. Analogs like meleagrin G, methylmeleagrin G, isomethylmeleagrin G, and meleagrin H exhibit a rare C–N bond connection between N19 and C3', formed through amino acid condensation. Neoxaline (B1678187), another notable analog, is an 8,9-dehydro derivative of this compound.
These derivatization strategies underscore the versatility of the this compound scaffold for chemical modification, leading to a diverse array of compounds with varied structural features.
Biological Activities and Molecular Mechanisms
Antimicrobial Activity
Meleagrine demonstrates notable antimicrobial properties, primarily targeting bacterial pathogens. Its efficacy is centered on the disruption of a crucial biosynthetic pathway, leading to the inhibition of bacterial growth.
Antibacterial Spectrum
The antibacterial activity of this compound and its derivatives has been observed against a range of Gram-positive bacteria.
Research has quantified the inhibitory effects of this compound against key Gram-positive pathogens. The compound shows activity against Staphylococcus aureus, a common cause of skin and systemic infections. It is also effective against Streptococcus pneumoniae, a leading cause of pneumonia and meningitis. While this compound itself has been reported to be weakly active against Micrococcus luteus, its more active derivatives have demonstrated significant inhibition, indicating the potential of the this compound chemical scaffold against this bacterium.
The antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Gram-Positive Bacteria
| Bacterium | Strain | Compound | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | RN4220 | This compound | 32 | |
| Streptococcus pneumoniae | KCTC 3932 | This compound | 32 | |
| Micrococcus luteus | KCTC 1056 | This compound Derivatives (5 and 6) | 8-16 |
Mechanism of Action as an Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibitor
The primary antibacterial mechanism of this compound is the inhibition of the enzyme Enoyl-Acyl Carrier Protein Reductase, specifically the FabI isoform. This enzyme is a critical component of the bacterial type II fatty acid synthesis (FASII) pathway.
By targeting FabI, this compound effectively halts the final, rate-limiting step in the elongation cycle of fatty acid synthesis in bacteria. This pathway is essential for producing the fatty acids necessary for building and maintaining bacterial cell membranes. Studies have confirmed that this compound's inhibition of FabI leads to a direct disruption of intracellular fatty acid biosynthesis in bacteria like S. aureus. This disruption prevents the bacteria from creating viable cell membranes, ultimately inhibiting their growth and proliferation.
A key feature of this compound as a potential therapeutic agent is its selectivity for the bacterial FASII system over the mammalian type I fatty acid synthase (FASI) system. The structural differences between bacterial FabI and the enzymes in the mammalian FASI complex are significant. Furthermore, this compound demonstrates isoform selectivity even within bacteria. For instance, it effectively inhibits the FabI enzyme found in S. aureus but does not inhibit FabK, the enoyl-ACP reductase isoform present in S. pneumoniae, even at high concentrations. This suggests a specific interaction with the FabI enzyme. The targeted action against the bacterial FASII pathway means it is not expected to interfere with mammalian fatty acid synthesis, a crucial aspect for reducing potential toxicity.
Anti-Biofilm Properties
In addition to its activity against planktonic (free-floating) bacteria, this compound has demonstrated the ability to inhibit the formation of biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antibiotics. One study reported that this compound exhibited potent anti-biofilm activity against Staphylococcus aureus, with a 50% biofilm inhibitory concentration (BIC50) of 0.25 mg/mL. This suggests that this compound may interfere with the mechanisms of bacterial adhesion or the formation of the biofilm matrix.
Antitumor and Cytotoxic Activity (Cellular and Subcellular Mechanisms)
This compound has demonstrated notable cytotoxic effects against a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest. Its activity appears to be cell-line specific, highlighting the complexity of its interactions with cellular machinery.
Cytotoxicity against Specific Cancer Cell Lines (HepG2, DU-145, HL-60)
This compound has shown potent cytotoxic activity against human hepatocellular carcinoma (HepG2) and human leukemia (HL-60) cells. Studies have reported an IC50 value of 1.82 µM for HepG2 cells and 7.4 µM for HL-60 cells, indicating significant growth-inhibitory effects.
Currently, there is a lack of specific data in the available scientific literature regarding the cytotoxic effects of this compound on the human prostate cancer cell line DU-145.
| Cell Line | Cancer Type | IC50 Value (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.82 |
| HL-60 | Promyelocytic Leukemia | 7.4 |
| DU-145 | Prostate Cancer | Data not available |
Induction of Apoptosis in Cancer Cells
The role of this compound in inducing apoptosis, or programmed cell death, appears to be context-dependent. Research has shown that this compound, along with its analogue Oxaline (B8127276), can induce apoptosis in HepG2 cells. This process is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis is often characterized by morphological changes such as cell shrinkage and membrane blebbing, which have been observed in cells treated with these compounds.
Interestingly, in studies involving the HL-60 leukemia cell line, it was a related compound, Meleagrin (B1676177) B, that was found to induce apoptosis at concentrations of 5 and 10 µM. In contrast, this compound itself did not induce apoptosis in these cells but rather led to cell cycle arrest. This suggests that subtle structural differences between this compound and its analogues can significantly alter their primary mechanism of antitumor action.
Further research into the pro-apoptotic effects of this compound has indicated that in the context of bleomycin-induced pulmonary fibrosis in mice, this compound can inhibit apoptosis by decreasing the activity of pro-apoptotic proteins like Bax and caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2. While this study was not in a cancer context, it provides insight into this compound's ability to modulate apoptotic pathways.
Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)
A significant mechanism of this compound's antitumor activity is its ability to halt the cell cycle at the G2/M phase. This has been observed in both HL-60 and HepG2 cancer cells. The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. By arresting cells at this phase, this compound effectively inhibits their proliferation.
The proposed mechanism for this cell cycle arrest involves the inhibition of tubulin polymerization. Tubulin is a key protein in the formation of microtubules, which are essential for the mitotic spindle and the segregation of chromosomes during mitosis. By disrupting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle, leading to a halt in the cell cycle at the G2/M phase. This mechanism is shared with other well-known anticancer agents.
Modulation of Cellular Pathways (e.g., Metabolic Pathways, Extracellular Matrix–Receptor Interactions, Actin Cytoskeleton Regulation)
A broader analysis of the effects of this compound has suggested its involvement in the modulation of several fundamental cellular pathways. These include metabolic pathways, interactions between the extracellular matrix (ECM) and its receptors, and the regulation of the actin cytoskeleton. The dysregulation of these pathways is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis.
While the precise molecular targets of this compound within these pathways are still under investigation, its ability to influence such a wide range of cellular processes underscores its potential as a multi-faceted antitumor agent. The remodeling of the actin cytoskeleton, for instance, is crucial for cancer cell motility and invasion. Similarly, the interaction between cancer cells and the ECM is vital for tumor progression and the formation of metastases. The alteration of cellular metabolism is another key aspect of cancer, where malignant cells often exhibit increased glycolysis even in the presence of oxygen (the Warburg effect).
Other Biological Interactions and Modulations
Beyond its direct antitumor activities, the broader biological effects of this compound and related indole (B1671886) alkaloids are an area of ongoing research.
Potential Endocrine Disruption (e.g., Vitellogenin-like Protein Upregulation)
There is currently no direct scientific evidence to suggest that this compound causes endocrine disruption through the upregulation of vitellogenin-like proteins. Vitellogenin is a precursor to yolk proteins and its presence in males is often used as a biomarker for exposure to estrogenic endocrine-disrupting chemicals. While a wide range of natural and synthetic compounds have been studied for their potential to disrupt endocrine systems, specific research linking this compound or closely related indole alkaloids to the modulation of vitellogenin or vitellogenin-like proteins is not available in the current literature.
Interference with RNA Synthesis (contextual from pathway precursors)
While the precise molecular mechanisms of this compound are not extensively detailed in scientific literature, its direct precursor, roquefortine C, is understood to interfere with RNA synthesis. This activity provides a contextual basis for understanding the potential biological effects of this compound. The process of RNA interference (RNAi) is a natural cellular mechanism that uses small RNA molecules to regulate gene expression by targeting specific messenger RNA (mRNA) molecules for degradation or by preventing their translation into proteins.
In eukaryotic organisms, double-stranded RNA can be processed by an enzyme called Dicer into short fragments known as small interfering RNAs (siRNAs), typically 21-22 nucleotides in length. These siRNAs then associate with an Argonaute protein to form the RNA-induced silencing complex (RISC). The guide strand of the siRNA within the RISC directs the complex to a target mRNA molecule that has a complementary sequence. This binding event leads to the cleavage and subsequent degradation of the mRNA, effectively silencing the corresponding gene by preventing protein production. The interference of roquefortine C with RNA synthesis suggests it may interact with components of this critical gene-regulating pathway, a biological activity that could be shared by its downstream derivative, this compound.
Interaction with Cytochrome P450 Systems (contextual from pathway precursors)
Contextual evidence from this compound's biosynthetic pathway points to a significant relationship with cytochrome P450 (CYP) enzyme systems. The precursor, roquefortine C, is reported to interact with cytochrome P450. Cytochrome P450 enzymes are a vast and diverse superfamily of proteins containing a heme cofactor, which are found across all domains of life. In fungi, as in other organisms, they are crucial for a multitude of metabolic processes.
These enzymes are well-known for their role in both primary and secondary metabolism, including the detoxification of foreign compounds (xenobiotics) and the biosynthesis of complex natural products like alkaloids and terpenes. The catalytic versatility of P450 enzymes allows them to perform a wide range of chemical reactions, most commonly mono-oxygenation, where one atom of molecular oxygen is inserted into a substrate.
The biosynthesis of this compound from roquefortine C in Penicillium chrysogenum explicitly involves monooxygenases, such as RoqM and RoqO, which convert roquefortine C into glandicoline B. These enzymes are functionally similar to cytochrome P450s and are essential for the structural modifications that lead to the final this compound compound. Therefore, the interaction of the precursor roquefortine C with P450 systems is not only a feature of its biological activity but is also integral to the very pathway that produces this compound.
| Enzyme | Precursor | Product | Function in this compound Pathway |
| RoqM (monooxygenase) | Roquefortine C | Glandicoline A | Oxidation |
| RoqO (monooxygenase) | Glandicoline A | Glandicoline B | Oxidation |
| RoqN (methyltransferase) | Glandicoline B | Meleagrin | Methylation |
Ecological Roles in Fungal Competition and Defense
Fungi, being sessile organisms, have evolved to produce a vast arsenal (B13267) of secondary metabolites to navigate the challenges of their ecological niches. These compounds are not essential for primary growth but serve critical functions in survival, including mediating interactions with other organisms. The production of complex alkaloids like this compound and its precursors by Penicillium chrysogenum is consistent with a role in fungal competition and defense.
In nature, fungi are in constant competition with a multitude of other microorganisms, including bacteria and other fungi, for limited resources. The secretion of bioactive secondary metabolites is a key strategy used to inhibit the growth of competitors, an effect known as antagonism. These chemical defenses can secure a nutritional advantage and protect the fungus's habitat.
Furthermore, fungi are a food source for many animals, such as insects and nematodes. The production of toxic or deterrent secondary metabolites serves as a potent defense mechanism against predation. The neurotoxic activity observed for roquefortine C in mice highlights the potential for these compounds to act as defensive agents against animal predators. Therefore, it is highly probable that this compound and the suite of related compounds produced by P. chrysogenum play a crucial ecological role by providing a competitive advantage and protecting the fungus from being consumed.
| Ecological Role | Mechanism | Potential Advantage for Fungus |
| Fungal Competition | Production of antagonistic secondary metabolites that inhibit the growth of competing microbes. | Secures access to nutrients and space by eliminating or suppressing competitors. |
| Defense Against Predation | Synthesis of toxic or repellent compounds that deter fungivorous animals. | Reduces loss of biomass to predators, enhancing survival and reproductive success. |
Structure Activity Relationship Sar Studies
Elucidation of Structural Features Critical for Biological Activity
Variations in the side chains attached to the core structure significantly influence the bioactivity. For instance, meleagrin (B1676177) D and E are distinguished by unprecedented acetate-mevalonate-derived side chains on their imidazole (B134444) moieties nih.gov. These structural elaborations contribute to the diverse biological profiles observed across the meleagrin family.
Impact of Imidazole Ring Substitutions on Cytotoxicity
Distinct substitutions on the imidazole ring of meleagrin alkaloids have a profound impact on their cytotoxicity. Comparative studies of meleagrine and its analogs reveal varying degrees of cytotoxic potency against different cancer cell lines.
For example, meleagrin D and E demonstrated weak cytotoxicity against the A-549 cell line nih.gov. In contrast, meleagrin B and this compound (also referred to as meleagrin A) exhibited more potent cytotoxic effects. Meleagrin B displayed moderate cytotoxicity, with IC₅₀ values ranging from 1.8 to 6.7 µM across HL-60, MOLT-4, A-549, and BEL-7402 cell lines thegoodscentscompany.com. This compound itself was reported to induce HL-60 cell apoptosis or arrest the cell cycle at the G₂/M phase nih.govnih.gov. Furthermore, this compound showed potent cytotoxicity against the human cervix carcinoma cell line KB-3-1 with an IC₅₀ of 3.07 µM and its multidrug-resistant sub-clone KB-V1 with an IC₅₀ of 6.07 µM nih.govwikipedia.org. Meleagrin C, however, displayed less potent activity, particularly against the HL-60 cell line, with IC₅₀ values exceeding 50 µM thegoodscentscompany.com.
The data below summarizes the cytotoxic activity of this compound and its derivatives against various cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Observed Mechanism/Effect | Source |
| This compound | HL-60 | N/A | Induced apoptosis / G₂/M cell cycle arrest | nih.govnih.gov |
| This compound | KB-3-1 | 3.07 | Potent cytotoxicity | nih.govwikipedia.org |
| This compound | KB-V1 | 6.07 | Potent cytotoxicity (multidrug resistant sub-clone) | nih.govwikipedia.org |
| Meleagrin B | HL-60 | 1.8 | Moderate cytotoxicity, induced apoptosis | nih.govthegoodscentscompany.com |
| Meleagrin B | MOLT-4 | 2.7 | Moderate cytotoxicity | thegoodscentscompany.com |
| Meleagrin B | A-549 | 6.7 | Moderate cytotoxicity | thegoodscentscompany.com |
| Meleagrin B | BEL-7402 | 2.9 | Moderate cytotoxicity | thegoodscentscompany.com |
| Meleagrin C | HL-60 | >50 | Less potent activity | thegoodscentscompany.com |
| Meleagrin D | A-549 | Weak | Weak cytotoxicity | nih.gov |
| Meleagrin E | A-549 | Weak | Weak cytotoxicity | nih.gov |
Comparative Analysis of this compound and its Derivatives/Analogs
A comparative analysis of this compound and its derivatives reveals a trend where the bioactivity generally increases with the structural complexity of the meleagrin compounds. Meleagrins B and C tend to exhibit higher bioactivity compared to meleagrins D and E nih.govnih.gov. This suggests that specific structural features or modifications, possibly related to the side chains on the imidazole moiety, contribute to enhanced biological potency.
Beyond cytotoxicity, this compound and its derivatives demonstrate other significant biological activities. This compound (1) has been identified as an inhibitor of FabI, an enoyl-acyl carrier protein reductase, in Staphylococcus aureus, suggesting its potential as an antibacterial agent by inhibiting intracellular fatty acid biosynthesis nih.govuni.lu. Additionally, this compound has shown inhibitory effects against c-Met, a receptor tyrosine kinase, indicating its potential as a novel lead compound for controlling c-Met-dependent metastatic and invasive breast malignancies nih.gov.
The diverse range of activities, from anticancer to antibacterial, highlights the therapeutic potential of the this compound scaffold and underscores the importance of further SAR investigations to develop more potent and selective analogs.
Advanced Research Methodologies for Meleagrine
Analytical Techniques for Isolation, Purification, and Characterization
The journey from a crude fungal extract to a pure, structurally confirmed meleagrine sample involves several sophisticated analytical techniques. These methods are critical for separating this compound from other metabolites, purifying it to a high degree, and ultimately confirming its chemical identity and stereochemistry.
Chromatography (HPLC, UPLC, TLC)
Chromatographic techniques are fundamental for the isolation and purification of this compound from complex biological matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for the profile analysis and purification of secondary metabolites, including this compound nih.govthegoodscentscompany.comuni.lu. For instance, in studies involving Penicillium species, HPLC-Diode Array (DA) systems with Sunfire C-18 columns (150x4.6 mm, 5 μm) have been utilized, employing gradient elution with methanol (B129727) and water as the mobile phase nih.gov. HPLC is also a crucial tool for both qualitative and quantitative analysis, offering high precision, resolution, and the ability to detect minor differences in complex samples nih.gov. Semi-preparative HPLC can be used to purify compounds to obtain sufficient quantities for further analysis wikipedia.org.
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity chem960.comwikipedia.org. This is achieved by using smaller particle sizes (typically sub-2 µm) in columns and operating at higher pressures chem960.comwikipedia.org. UPLC-Mass Spectrometry (UPLC-MS) is integrated into rapid screening strategies for identifying transformation products and is capable of detecting subtle structural changes in compounds uni.lu.
Thin-Layer Chromatography (TLC): TLC serves as a rapid and qualitative method for monitoring the separation process during isolation and purification. Purified fractions containing this compound can be single-spotted on TLC plates to confirm their purity nih.gov. While primarily qualitative, TLC is a quick initial assessment tool nih.gov.
Mass Spectrometry (MS, MS/MS, MS-TOF)
Mass spectrometry provides critical information regarding the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural elucidation.
Mass Spectrometer-Time of Flight (MS-TOF): This technique is instrumental for identifying the molecular weight of secondary metabolites such as this compound nih.govthegoodscentscompany.comuni.lu. For this compound, its molecular weight of 433.1552 g mol⁻¹ was determined from Electrospray Ionization (ESI) negative and positive MS-TOF spectra, which showed molecular ion peaks at m/z 432.1659 [M-H]⁻ and 434.1445 [M+H]⁺, respectively nih.gov. The exact mass of this compound is reported as 433.17499 Da jipbs.com.
Tandem Mass Spectrometry (MS/MS): MS/MS, often coupled with liquid chromatography (LC-MS/MS), is used for detailed metabolomic profiling and the identification and clustering of chemical compounds based on the similarity of their MS/MS spectra thegoodscentscompany.comfishersci.fidsmz.de. Q-Exactive Orbitrap mass spectrometry, combined with Global Natural Products Social Molecular Networking (GNPS), has been used for the rapid identification of secondary metabolites, including this compound, from fungal crude extracts fishersci.ca.
An example of mass spectrometry data for this compound:
| Parameter | Value | Source |
| Molecular Weight | 433.1552 g mol⁻¹ | nih.gov |
| [M-H]⁻ Ion Peak (m/z) | 432.1659 | nih.gov |
| [M+H]⁺ Ion Peak (m/z) | 434.1445 | nih.gov |
| Exact Mass | 433.17499 Da | jipbs.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR)
NMR spectroscopy is indispensable for the comprehensive structural elucidation of this compound, providing detailed information about its atomic connectivity and spatial arrangement.
1D and 2D NMR: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR and ¹³C NMR, are primarily used for the structural elucidation of isolated compounds like this compound nih.govthegoodscentscompany.comuni.lu. The identification of this compound often involves comparing its NMR spectral data with previously reported literature values nih.gov. For instance, studies have confirmed this compound's structure by comparing its ¹H-NMR and ¹³C-NMR data to established references nih.gov.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a definitive technique for determining the three-dimensional structure and absolute configuration of this compound.
Absolute Configuration Determination: The absolute configuration of this compound has been established through X-ray crystallographic analysis thegoodscentscompany.com. Specifically, the structure of this compound was determined by analyzing the X-ray crystal structure of its derivative, 9-O-p-bromobenzoylmeleagrin monohydrate thegoodscentscompany.com. This analysis confirmed the absolute configurations at key chiral centers: N1, C2, and C3 were determined to be S, S, and R, respectively thegoodscentscompany.com. X-ray crystallography relies on measuring intensity differences of Bijvoet pairs, which arise from anomalous dispersion, making it a powerful method for chiral compounds nih.govnih.govresearchgate.netresearchgate.net. Obtaining high-quality single crystals is a prerequisite for this technique nih.gov.
Molecular Networking for Metabolite Profiling
Molecular networking, particularly using Global Natural Products Social Molecular Networking (GNPS), has emerged as a powerful tool for analyzing the metabolome and discovering new natural products related to this compound.
Metabolite Profiling and Dereplication: GNPS is a metabolomic platform that clusters compounds based on the similarity of their MS/MS spectra, revealing potential structural relationships between known and unknown metabolites fishersci.fi. A "this compound network" has been specifically investigated using this approach, suggesting its potential for identifying novel this compound analogues fishersci.fifishersci.ca. This technique facilitates fast screening and dereplication, aiding in the rapid identification of secondary metabolites from complex crude extracts thegoodscentscompany.comfishersci.fifishersci.ca. When combined with high-throughput metabolomics, molecular networking can discern chemical patterns within and between populations, helping to identify isomers and coeluting metabolites that are otherwise difficult to resolve dsmz.de.
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are vital for understanding the biosynthesis of this compound and for potentially manipulating its production in host organisms.
Biosynthesis Pathway Elucidation: The biosynthetic pathway of this compound, particularly in Penicillium chrysogenum, has been extensively studied using a combination of metabolic profiling, mass spectrometry, NMR-based structure elucidation, and gene inactivation analysis. Researchers have identified a cluster of seven genes in the P. chrysogenum genome that are highly upregulated under specific conditions (e.g., absence of penicillin G precursor) and are involved in the biosynthesis of roquefortine/meleagrine metabolites. The complex scaffolds of roquefortine and this compound are synthesized from simpler building blocks, namely histidine and tryptophan. Transcriptomic analysis, such as microarray studies, has been used to examine the expression levels of these biosynthetic genes. BlastP analysis has also been applied to investigate roquefortine/meleagrine biosynthetic pathway genes in other Aspergillus species.
Genetic Engineering and Metabolic Engineering: Genetic engineering techniques, such as CRISPR/Cas9, enable precise modification of genes involved in biosynthetic pathways in fungi. This capability allows for the targeted alteration of enzyme biosynthesis, which can lead to increased yields or modified characteristics of secondary metabolites. Metabolic engineering aims to optimize cellular genetic and regulatory processes to enhance the production of specific substances. Strategies include overexpressing rate-limiting enzymes, blocking competing metabolic pathways, and heterologous gene expression. While general, these techniques are applicable to the study and manipulation of this compound production, with the this compound biosynthetic gene cluster (BGC) being a target for such modifications.
Gene Inactivation and Deletion Strain Analysis
Gene inactivation and deletion strain analysis are crucial methodologies for elucidating the biosynthetic pathways and functional roles of secondary metabolites like this compound. This approach involves systematically removing or deactivating specific genes within the producing organism's genome and then observing the resulting changes in metabolite production or biological activity. For this compound, which is produced by various Penicillium species, including Penicillium meleagrinum, Penicillium chrysogenum, and Penicillium oxalicum, these techniques have been instrumental in mapping its biosynthetic pathway nih.govwikipedia.orgnih.govnih.gov.
In studies involving Penicillium chrysogenum, a combined approach of metabolic profiling, mass spectrometry (MS), nuclear magnetic resonance (NMR) based structure elucidation, and gene inactivation analysis has been used to identify genes involved in the roquefortine/meleagrine pathway. Researchers have specifically assigned individual genes to various enzymatic steps within this pathway, which synthesizes complex scaffolds from histidine and tryptophan precursors nih.gov. For instance, the complete deletion of seven genes, including a transporter-encoding gene, provided insights into the roles of these genes in the biosynthesis of roquefortine/meleagrine metabolites nih.gov.
Furthermore, genetic dereplication strategies, where major known secondary metabolite biosynthetic gene clusters (BGCs) are inactivated by deleting genes or entire BGCs, have been employed to create suitable expression hosts for fungal secondary metabolite biosynthesis. In Penicillium rubens, a platform strain was constructed by removing four highly expressed BGCs responsible for penicillin, roquefortine, chrysogine, and fungisporin production. This process resulted in a minimal secondary metabolite background, which facilitates the detection and purification of novel molecules after heterologous gene expression and can increase production yields by reallocating cellular resources researchgate.netnih.gov. While this specific study focused on P. rubens, the methodology is directly applicable to understanding and manipulating this compound production.
Deletion analysis has also revealed that mutations and expression effects can significantly alter the secondary metabolite profile in P. chrysogenum strains, underscoring the importance of these genetic manipulations in understanding fungal metabolism researchgate.net.
Gene Expression Analysis (qPCR, Microarray)
Gene expression analysis, utilizing techniques such as quantitative Polymerase Chain Reaction (qPCR) and microarray, provides insights into the transcriptional regulation of genes involved in this compound biosynthesis and its cellular effects. These methodologies allow for the quantification of messenger RNA (mRNA) levels, indicating the activity of specific genes under various conditions.
Microarray analysis has been used in conjunction with genome sequencing and gene deletion strategies to identify corresponding biosynthetic genes of the roquefortine/meleagrine pathway in Penicillium chrysogenum. This allowed researchers to observe the upregulation of seven genes clustered in the genome when the penicillin G precursor phenylacetic acid was absent, indicating their involvement in the biosynthesis of roquefortine/meleagrine metabolites nih.gov.
qPCR is often used to validate findings from microarray experiments due to its higher accuracy, reliability, and reproducibility for quantitative gene expression analysis on a focused set of genes pcrarray.comresearchgate.net. While direct examples of qPCR or microarray specifically detailing this compound gene expression fold changes under various conditions are not extensively detailed in the provided search results, the general application of these techniques in studying fungal secondary metabolism, including pathways related to this compound, is well-established nih.govresearchgate.netmdpi.com. For instance, studies on Penicillium chrysogenum have used microarray data analysis to reveal genes highly upregulated in the absence of specific precursors, linking them to secondary metabolite production nih.gov.
Genomic Sequencing and Bioinformatics Tools (e.g., antiSMASH for BGC identification)
Genomic sequencing combined with advanced bioinformatics tools is fundamental for identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for producing complex secondary metabolites like this compound. These tools enable the prediction of gene functions and the organization of genes into clusters associated with specific metabolic pathways.
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is a widely used bioinformatics platform for the rapid genome-wide identification, annotation, and analysis of secondary metabolite BGCs in bacterial and fungal genomes secondarymetabolites.orgnf-co.renih.gov. It integrates various in silico secondary metabolite analysis tools and can identify loci covering a broad range of compound classes, including polyketides, non-ribosomal peptides, and terpenes nih.gov.
For this compound, genomic sequencing of Penicillium species has been crucial. For example, the genome sequencing of Penicillium chrysogenum has provided a strong foundation for elucidating secondary metabolite clusters, including those involved in the roquefortine/meleagrine pathway nih.gov. Bioinformatics tools like antiSMASH can predict putative BGCs, including those for this compound, within sequenced fungal genomes secondarymetabolites.orgresearchgate.net. This allows researchers to pinpoint potential gene clusters for secondary metabolites, which is challenging due to their biochemical heterogeneity and the presence of unknown enzymes nih.gov. The identification of these BGCs is a critical step in understanding the biosynthesis of this compound and potentially engineering its production.
In Vitro Biological Assay Systems
In vitro biological assay systems are essential for evaluating the biological activities of this compound, including its cytotoxicity, enzyme inhibition, and antimicrobial properties. These controlled laboratory experiments provide quantitative data on the compound's effects on various biological targets.
Cell-Based Assays for Cytotoxicity and Cell Cycle Analysis
Cell-based assays are routinely employed to assess the cytotoxic effects of this compound on various cell lines and to analyze its impact on the cell cycle progression. Cytotoxicity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cell growth or viability ul.ienih.govscielo.br.
This compound has demonstrated significant cytotoxic activity against several human tumor cell lines. For instance, studies have reported its inhibitory effects on breast cancer cells (MCF-7), colorectal cancer cells (HCT-116), and hepatocellular carcinoma cells (HepG2) researchgate.net.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (IC50 values)
| Cell Line | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | 4.94 | researchgate.net |
| HCT-116 (Colorectal Cancer) | 5.7 | researchgate.net |
| HepG2 (Hepatocellular Carcinoma) | 1.82 | researchgate.net |
In addition to cytotoxicity, this compound and its derivatives have been shown to induce HepG2 cell death and cell cycle arrest, specifically in the G2/M phase researchgate.net. Cell cycle analysis, often performed using techniques like flow cytometry, monitors changes in DNA content and specific markers to determine the distribution of cells in different phases (G0/G1, S, G2/M) nih.govnanolive.comnih.govsartorius.comresearchgate.net. This indicates that this compound can interfere with the proliferation mechanisms of cancer cells by halting their progression through the cell cycle.
Enzyme Inhibition Assays (e.g., FabI Inhibition)
Enzyme inhibition assays are critical for identifying the specific molecular targets of this compound and understanding its mechanism of action. This compound has been identified as an inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis nih.govresearchgate.netplos.orgresearchgate.netchemicalbook.com.
Studies have shown that this compound inhibits both Escherichia coli FabI and Staphylococcus aureus FabI.
Table 2: FabI Inhibition by this compound (IC50 values)
| Enzyme Source | IC50 (µM) | Reference |
| E. coli FabI | 33.2 | nih.govplos.org |
| S. aureus FabI | 40.1 | nih.govplos.org |
This compound exhibits selective inhibition for FabI over FabK, another enoyl-ACP reductase found in Streptococcus pneumoniae, as it did not inhibit S. pneumoniae FabK even at high concentrations (200 µM) nih.govplos.org. The inhibition of S. aureus FabI by this compound has been confirmed through fluorescence quenching assays, demonstrating direct binding nih.govresearchgate.netplos.orgchemicalbook.com. Furthermore, this compound inhibited intracellular fatty acid biosynthesis and growth of S. aureus, and increased the minimum inhibitory concentration (MIC) for fabI-overexpressing S. aureus nih.govresearchgate.netplos.orgchemicalbook.com. Interestingly, this compound also showed antibacterial activity against S. pneumoniae, which contains only the FabK isoform, suggesting that it may inhibit other targets in addition to FabI nih.govresearchgate.netplos.org.
Antimicrobial Susceptibility Testing (Microdilution, Disk Diffusion)
Antimicrobial susceptibility testing methods, such as microdilution and disk diffusion, are used to determine the effectiveness of this compound against various microorganisms by quantifying the minimum inhibitory concentration (MIC) or observing zones of inhibition plos.orgfrontiersin.orglitfl.comresearchgate.net. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation litfl.com.
This compound has been reported to possess antimicrobial activity, particularly against Gram-positive bacteria researchgate.net. Its suggested inhibitory activity on fatty acid synthesis for bacteria like Staphylococcus aureus and Streptococcus pneumoniae contributes to its antimicrobial properties wikipedia.org.
While specific MIC values for this compound against a broad range of bacteria using microdilution or disk diffusion methods were not extensively detailed in the provided search results beyond its FabI inhibition context, its efficacy against Staphylococcus aureus and Streptococcus pneumoniae has been noted wikipedia.orgnih.govresearchgate.netplos.orgchemicalbook.com. The inhibition of intracellular fatty acid biosynthesis and the increase in MIC for fabI-overexpressing S. aureus further support its antimicrobial potential nih.govresearchgate.netplos.orgchemicalbook.com.
Anti-Biofilm Assays
This compound has demonstrated antibacterial action nih.gov. Specifically, it has been reported to exhibit inhibitory activity on fatty acid synthesis in the bacteria Staphylococcus aureus and Streptococcus pneumoniae wikipedia.org. While the provided information does not detail specific anti-biofilm assays conducted directly on this compound, its established antibacterial properties suggest a potential role in inhibiting bacterial biofilm formation, as biofilm development is intrinsically linked to bacterial growth and metabolic processes wikipedia.orgnih.govnih.govbiologiamarinamediterranea.itmdpi.comdlshsi.edu.ph.
Fermentation and Bioproduction Optimization
The production of fungal secondary metabolites, including this compound, can be significantly enhanced through systematic experimental design and chemometrics analysis mdpi.com. This approach involves the modulation of multiple cultivation parameters, followed by chemometrics analysis of data to optimize the yield of desired natural products mdpi.com.
Culture Condition Modulation for Enhanced this compound Production
Optimizing culture conditions is a crucial aspect of enhancing this compound production. Studies have shown that systematic experimental designs, such as fractional factorial designs, can improve the yields of secondary metabolites like this compound and oxaline (B8127276) from Penicillium species mdpi.com. For Penicillium species, which are known producers of this compound, general optimal growth conditions have been identified, including a pH of 5.0 and a temperature of 30 °C, along with specific carbon and nitrogen sources .
Furthermore, Penicillium chrysogenum IFL1 has been observed to produce active metabolites, potentially including this compound, when cultivated using agro-industrial residues such as cheese whey and grape waste researchgate.net. The availability of precursors, particularly tryptophan, can be a limiting factor in the roquefortine/meleagrine biosynthetic pathway plos.org. This suggests that modulating the levels of such precursors in the culture medium can lead to enhanced this compound production plos.org.
Strain Engineering for Improved Yields
Strain engineering represents a powerful methodology for improving the yields of this compound. The biosynthesis of this compound in Penicillium chrysogenum involves a specific gene cluster responsible for the production of roquefortine, this compound, and related compounds researchgate.netplos.org. The elucidation of this biosynthetic pathway through combined metabolic profiling, mass spectrometry (MS), nuclear magnetic resonance (NMR) based structure elucidation, and gene inactivation analysis has allowed for the assignment of individual genes to various biosynthetic steps plos.org.
Scale-up Considerations for Research Applications
The transition of this compound production from laboratory-scale research to industrial application requires careful consideration of scale-up factors to ensure economic viability and consistent yields biorxiv.org. Initial proof-of-concept production typically yields milligrams of the compound, with subsequent optimization aiming for titers in the range of 0.5 to 5 g/L biorxiv.org. Further scaling involves pilot-scale fermentations to achieve kilogram-level production biorxiv.org.
This phase necessitates the industrialization of the fermentation process, which includes tailoring fermentation media to meet regulatory requirements and continuously monitoring the genetic stability of the production strain throughout the fermentation run ginkgo.bio. Proactive anticipation and addressing of potential scale-up challenges are crucial for successful implementation ginkgo.bio. Bioprocess innovation, media engineering, and metabolite redesigning are key strategies that contribute to making fungal systems suitable for the large-scale generation of known and novel bioactive compounds maxapress.com. The entire strain optimization process, from milligrams to kilograms, can be a multi-year endeavor due to the extensive biological search space and the iterative nature of design-build-test-learn (DBTL) cycles biorxiv.org.
Q & A
Q. What are the established synthesis protocols for Meleagrine, and how can researchers ensure reproducibility in its preparation?
Q. How should researchers design initial pharmacological screening experiments for this compound to assess its bioactivity?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cell viability) to identify target pathways. Use dose-response curves to establish IC₅₀/EC₅₀ values and compare against positive/negative controls. For in vivo studies, select model organisms based on this compound’s hypothesized mechanism (e.g., rodent models for neuroactivity). Ensure statistical power by calculating sample sizes a priori and include blinding to reduce bias .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in reported pharmacological data on this compound?
Q. How can advanced computational models be integrated with experimental data to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities and stability. Validate predictions using mutagenesis assays (e.g., site-directed mutagenesis of hypothesized binding pockets) or isotopic labeling to track metabolic pathways. Cross-reference computational results with in vitro dose-response data to refine models iteratively .
Q. What ethical and practical criteria should guide the design of this compound studies involving human subjects?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For human trials, ensure IRB approval and adherence to CONSORT guidelines. Predefine inclusion/exclusion criteria (e.g., age, comorbidities) and address potential conflicts of interest in data interpretation .
Methodological Tools and Frameworks
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PICO Framework (for clinical research):
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Statistical Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
